![molecular formula C10H24ClN5 B8045757 CID 58401](/img/structure/B8045757.png)
CID 58401
Overview
Description
CID 58401 is a useful research compound. Its molecular formula is C10H24ClN5 and its molecular weight is 249.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 58401 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 58401 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Control of Protein Function in Cells : CID has been used to study biological processes with high precision and spatiotemporal resolution, especially in signal transductions, membrane, and protein trafficking. It offers reversible and orthogonal control over protein function (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and editing. These systems can fine-tune gene expression and facilitate transient genome manipulation (Ma et al., 2023).
Reversible Protein Localization : A novel chemical inducer for protein dimerization, rapidly activated and deactivated by light, has been developed. This enhances spatiotemporal control in studies like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Agriculture : CID, in the form of carbon isotope discrimination, has been applied to improve water use efficiency and productivity in barley, demonstrating its potential in breeding programs (Anyia et al., 2007).
Resolving Cell Biology Problems : CID techniques have solved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. They provide improved specificity and the ability to manipulate multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
Mixture Analysis and Structure Elucidation : Selected Ion Fragmentation using tandem quadrupole mass spectrometry, a form of CID, is effective in mixture analysis and structure elucidation of components (Yost & Enke, 1978).
properties
IUPAC Name |
butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-7-13-9(11)15-10(12)14-8-6-4-2;/h3-8H2,1-2H3,(H5,11,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVNGZUFWRJEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH2+]C(=NC(=NCCCC)N)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[NH2+]C(=NC(=NCCCC)N)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 58401 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.